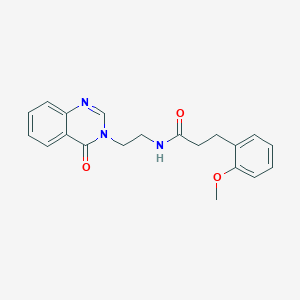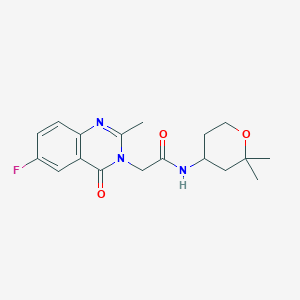![molecular formula C21H22BrN5O2S B12164538 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12164538.png)
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated methoxyphenyl group, a triazole ring, and a sulfanylacetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, including the formation of the brominated methoxyphenyl group, the triazole ring, and the sulfanylacetamide moiety. The reaction conditions often require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may be used in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and triazole ring may play key roles in binding to target proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-fluorobenzenesulfonamide: This compound shares a similar structure but with different substituents, leading to potentially different properties and applications.
4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Another compound with a similar core structure but different functional groups, which may result in unique chemical and biological activities.
Uniqueness
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22BrN5O2S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22BrN5O2S/c1-4-27-20(15-7-5-14(2)6-8-15)25-26-21(27)30-13-19(28)24-23-12-16-11-17(22)9-10-18(16)29-3/h5-12H,4,13H2,1-3H3,(H,24,28)/b23-12- |
InChI Key |
NJFJBBHTCYFWJU-FMCGGJTJSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
![N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide](/img/structure/B12164478.png)
![(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12164486.png)
![2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164487.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B12164495.png)
![1-[4-(methylsulfonyl)piperazin-1-yl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one](/img/structure/B12164496.png)



![N-benzyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12164510.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B12164516.png)

![N-(2-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164529.png)
